

A Historical and Technical Guide to Methylketobemidone (Compound 10726)

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Compound of Interest		
Compound Name:	Methylketobemidone	
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Introduction

Methylketobemidone, also known as compound 10726, is a synthetic opioid analgesic developed in the 1950s during a period of intense research into pethidine analogues.[1] As the methyl ketone analogue of bemidone (hydroxypethidine), it shares a close structural and pharmacological relationship with the more widely known compound, ketobemidone.[1] This technical guide provides a comprehensive overview of the historical research, pharmacological properties, and relevant experimental methodologies associated with **Methylketobemidone** and its closely related analogues. While specific quantitative data for **Methylketobemidone** is scarce in publicly available literature, this paper leverages data from its ethyl ketone counterpart, Ketobemidone, to provide a thorough understanding of its likely characteristics.

Historical Context

The development of **Methylketobemidone** in the 1950s was part of a broader effort to synthesize novel analgesics with improved therapeutic profiles over existing options like morphine and pethidine.[1] Research into pethidine analogues was a significant area of focus for pharmaceutical companies at the time, including Hoechst AG, who were instrumental in the development of this class of compounds. **Methylketobemidone** was assessed by the United Nations Office on Drugs and Crime (UNODC) in the mid-1950s, as documented in their bulletins.[2][3][4] However, unlike Ketobemidone, it was not ultimately placed under international control, likely because it did not see widespread medical use.[1]



Chemical and Physical Properties

Property	- Value
IUPAC Name	1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4- yl]ethanone
CAS Number	64058-44-2
Molecular Formula	C14H19NO2
Molar Mass	233.31 g/mol

Pharmacological Profile

Due to the limited specific data on **Methylketobemidone**, the pharmacological profile of Ketobemidone is presented here as a close analogue. It is presumed that **Methylketobemidone** produces similar effects.[1]

Analgesic Potency

Ketobemidone is a potent opioid analysesic with an efficacy comparable to or exceeding that of morphine in some studies.[5] The analysesic effects of pethidine and its analogues are typically assessed using in vivo models such as the tail-flick and hot-plate tests in rodents.[6]

Table 1: Analgesic Potency of Ketobemidone (as a proxy for **Methylketobemidone**)

Compound	Test Animal	Assay	Potency (Relative to Morphine)	Reference
Ketobemidone	Human	Postoperative pain	Similar	[5]
Pethidine	Human	Postoperative pain	1/8th to 1/10th	[7]

Receptor Binding Affinity



Opioid analgesics primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[8] Some synthetic opioids, including Ketobemidone, also exhibit activity at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to their analgesic profile and affect the development of tolerance.[9][10]

Table 2: Receptor Binding Affinity of Ketobemidone (as a proxy for **Methylketobemidone**)

Receptor	Ligand	Kı (nM)	Reference
Mu-opioid	Ketobemidone	Data not available	
NMDA	Ketobemidone	Data not available	

Note: While specific K_i values for Ketobemidone are not readily available in the searched literature, its potent agonist activity at the mu-opioid receptor is well-established.[9][10] The NMDA receptor antagonism is also a noted characteristic.[9][10]

Pharmacokinetics

Pharmacokinetic studies of Ketobemidone reveal rapid absorption and a relatively short half-life.[11][12] The oral bioavailability is moderate due to first-pass metabolism.[12]

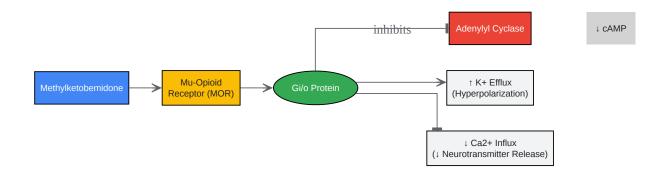
Table 3: Pharmacokinetic Parameters of Ketobemidone (as a proxy for **Methylketobemidone**)



Parameter	Route	Value	Species	Reference
Bioavailability	Oral	34% ± 16%	Human	[12]
Rectal	44% ± 9%	Human	[11]	
Elimination Half- life (t½)	Intravenous	2.42 ± 0.41 h	Human	[11]
Oral	2.45 ± 0.73 h	Human	[12]	
Rectal	3.27 ± 0.32 h	Human	[11]	_
Mean Clearance (CL)	Intravenous	74.5 L/h	Human (critically	[13]
Volume of Distribution (Vd)	Intravenous	2.4 L/kg	Human (critically	[13]

Signaling Pathways Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[8][14] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[15][16] Additionally, G-protein activation leads to the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neurotransmitter release.[8]





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Mu-Opioid Receptor Signaling Pathway

NMDA Receptor Antagonism Signaling

As a non-competitive antagonist of the NMDA receptor, Ketobemidone (and likely **Methylketobemidone**) can block the influx of Ca²⁺ through this ion channel.[9][10] This action is thought to modulate downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression related to neuronal survival and plasticity.[17][18]



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NMDA Receptor Antagonism Signaling

Experimental Protocols Synthesis of Methylketobemidone

While a specific detailed protocol for the synthesis of **Methylketobemidone** is not readily available in the searched literature, the general synthesis of related 4-aryl-4-acylpiperidines from the mid-20th century provides a likely pathway. The synthesis of the closely related Ketobemidone has been described.[9] A plausible synthetic route for **Methylketobemidone** would likely involve the reaction of a suitable 4-(3-hydroxyphenyl)-1-methylpiperidine-4-carbonitrile precursor with a methyl Grignard reagent, followed by hydrolysis.



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Plausible Synthesis Workflow

In Vivo Analgesic Activity Assay (Tail-Flick Test)

Foundational & Exploratory

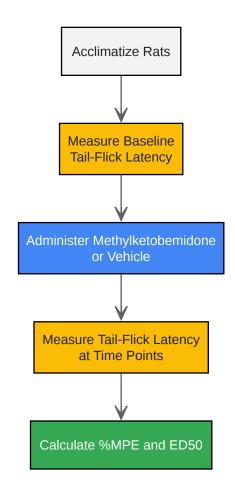




The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

- Animals: Male Sprague-Dawley rats (200-250 g) are used.
- Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
- Procedure:
 - A baseline tail-flick latency is determined for each animal by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.
 - The test compound (Methylketobemidone) or vehicle is administered (e.g., intraperitoneally).
 - At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes),
 the tail-flick latency is measured again.
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum possible effect) can then be determined from the dose-response curve.





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In Vivo Analgesic Assay Workflow

Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for opioid receptors.

- Materials:
 - Membrane preparation from cells expressing the human mu-opioid receptor.
 - Radioligand (e.g., [3H]DAMGO).
 - Non-specific binding control (e.g., naloxone).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Test compound (Methylketobemidone) at various concentrations.



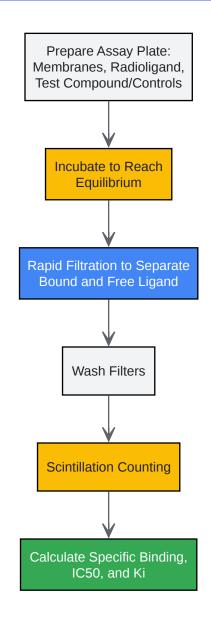
• Procedure:

- In a 96-well plate, incubate the membrane preparation, radioligand, and either buffer (for total binding), non-specific control, or the test compound.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined from a competition curve.
- The K_i (inhibition constant) is calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.





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Radioligand Binding Assay Workflow

Conclusion

Methylketobemidone (compound 10726) represents a historically significant molecule from the era of synthetic opioid development. While detailed, specific research on this particular compound is limited in modern literature, its close structural relationship to Ketobemidone allows for a strong inferential understanding of its pharmacological profile. It is likely a potent mu-opioid receptor agonist with potential NMDA receptor antagonist properties, characteristic of this class of pethidine analogues. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of **Methylketobemidone** and



similar compounds, which could be of interest for the development of novel analgesics. Future research efforts should focus on the synthesis and direct pharmacological testing of **Methylketobemidone** to confirm the hypotheses based on its structural analogues and to fully elucidate its potential as a therapeutic agent.

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References

- 1. Methylketobemidone Wikipedia [en.wikipedia.org]
- 2. UNODC Bulletin on Narcotics 1954 Issue 3 005 [unodc.org]
- 3. UNODC Bulletin on Narcotics 1954 Issue 3 006 [unodc.org]
- 4. UNODC Bulletin on Narcotics 1954 Issue 1 006 [unodc.org]
- 5. Comparison of the analgesic efficacy of ketobemidone and morphine for management of postoperative pain in children: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. adlitipbulteni.com [adlitipbulteni.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Ketobemidone Wikipedia [en.wikipedia.org]
- 11. Clinical pharmacokinetics of ketobemidone. Its bioavailability after rectal administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and oral bioavailability of ketobemidone PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of ketobemidone in critically ill patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]



- 15. researchgate.net [researchgate.net]
- 16. Mu-opioid receptor Wikipedia [en.wikipedia.org]
- 17. pnas.org [pnas.org]
- 18. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism PMC [pmc.ncbi.nlm.nih.gov]
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